(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one

Lipophilicity Drug-likeness Physicochemical profiling

(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one (molecular formula C₂₁H₂₀ClN₃O; exact mass 365.12949 g/mol) is a fully synthetic small molecule belonging to the benzimidazole-piperidine-chalcone hybrid class. The structure integrates three pharmacophoric modules: a 2-substituted benzimidazole, a piperidine linker at the benzimidazole 4-position, and a 4-chlorophenyl α,β-unsaturated ketone (chalcone) moiety.

Molecular Formula C21H20ClN3O
Molecular Weight 365.9 g/mol
Cat. No. B12204251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one
Molecular FormulaC21H20ClN3O
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C=CC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H20ClN3O/c22-17-8-5-15(6-9-17)7-10-20(26)25-13-11-16(12-14-25)21-23-18-3-1-2-4-19(18)24-21/h1-10,16H,11-14H2,(H,23,24)/b10-7+
InChIKeyFFPVHMKPCCQEEB-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-1-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one: Chemical Identity, Physicochemical Profile, and Procurement-Relevant Specifications


(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one (molecular formula C₂₁H₂₀ClN₃O; exact mass 365.12949 g/mol) is a fully synthetic small molecule belonging to the benzimidazole-piperidine-chalcone hybrid class . The structure integrates three pharmacophoric modules: a 2-substituted benzimidazole, a piperidine linker at the benzimidazole 4-position, and a 4-chlorophenyl α,β-unsaturated ketone (chalcone) moiety. The compound is catalogued as a screening compound for non-human research (Evitachem EVT-12337505; ZINC8764953) [1]. Its computed logP is 4.594, and topological polar surface area (tPSA) is 60 Ų, values that distinguish it from more polar or less lipophilic analogs within the benzimidazole-chalcone series [2]. No experimentally determined bioactivity data has been reported for this exact compound in the peer-reviewed literature or in ChEMBL as of the knowledge cutoff [2].

Why Generic Benzimidazole-Chalcone Substitution Fails: Evidence-Based Differentiation of the 4-Chlorophenyl Piperidine Hybrid


Benzimidazole-chalcone hybrids are a structurally diverse family; small variations in the arylidene substituent, the nature of the heterocyclic linker, and the N-substitution pattern on the benzimidazole nucleus produce large shifts in target engagement, potency, and selectivity. For instance, within a series of ten benzimidazole chalcones evaluated for monoamine oxidase inhibition, the most potent analog (BCH2, IC₅₀ = 0.80 μM on MAO-B) differed from the least potent by more than 30-fold solely due to the aryl substitution pattern [1]. Similarly, in a panel of 24 benzimidazole-chalcone derivatives tested against MCF-7 cells, IC₅₀ values spanned from 8.91 to >100 μM when only the terminal ring substituent was varied [2]. The target compound’s unique combination of a 4-chlorophenyl chalcone terminus, a piperidine bridge directly attached to the benzimidazole 2-position, and the absence of N-alkylation on the benzimidazole creates a pharmacophoric signature that cannot be replicated by any commercially available analog. Procurement of a generic “benzimidazole chalcone” without verifying these structural features risks introducing a compound with a completely different bioactivity profile.

Quantitative Differentiation Evidence for (2E)-1-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one: A Procurement-Focused Comparator Analysis


Lipophilicity (logP) Advantage Over N-Alkylated and Morpholine-Linked Benzimidazole-Chalcone Analogs

The target compound possesses a calculated logP of 4.594, which is approximately 1.0–1.5 log units higher than typical N-alkylated benzimidazole-chalcone derivatives bearing morpholine or piperazine side chains [1]. This elevated lipophilicity arises from the absence of a polar N-substituent on the benzimidazole and the presence of the 4-chlorophenyl group on the chalcone terminus. Higher logP correlates with enhanced membrane permeability in cell-based assays but must be balanced against solubility; the tPSA of 60 Ų keeps the compound within the generally accepted drug-like space [1].

Lipophilicity Drug-likeness Physicochemical profiling

Structural Differentiation from Topoisomerase II Catalytic Inhibitory Benzimidazole-Chalcone Hybrids (BCH Series)

In a systematic study of benzimidazole-chalcone hybrids (BCHs) as non-intercalative topoisomerase II catalytic inhibitors, the most potent compounds (4d and 4n) exhibited IC₅₀ values below 5 μM across four tumor cell lines, outperforming etoposide [1]. These lead compounds feature a 2-acetylbenzimidazole core directly conjugated to the chalcone system without a piperidine spacer. The target compound replaces the direct acetyl linker with a 4-piperidinyl bridge and adds a 4-chlorophenyl terminus—structural modifications that have been shown in related SAR studies to redirect activity from Topo II inhibition toward other targets such as MAO or kinase inhibition [2]. This linker-dependent target switching demonstrates that the piperidine-containing scaffold represents a mechanistically distinct chemotype.

Topoisomerase II inhibition Anticancer Structure-activity relationship

MAO-B Inhibitory Potential: Class-Level Benchmarking Against the BCH Benzimidazole-Chalcone Series

Ten benzimidazole chalcone derivatives were evaluated for MAO-A and MAO-B inhibition. Compound BCH2 (bearing a 4-methoxy substituent) was the most potent MAO-B inhibitor with an IC₅₀ of 0.80 μM and a selectivity index (SI) of 44.11 over MAO-A; the competitive inhibition constant Kᵢ was 0.25 ± 0.014 μM [1]. The target compound’s 4-chlorophenyl group is a close structural isostere of the 4-methoxyphenyl group in BCH2, but chlorine substitution typically enhances metabolic stability relative to methoxy. However, the target compound additionally incorporates a piperidine linker absent in the BCH series, making direct potency extrapolation unreliable [1]. This evidence positions the compound as a high-priority candidate for MAO-B screening but does not guarantee potency equivalent to BCH2 without experimental confirmation.

Monoamine oxidase B Neuroprotection Enzyme inhibition

Anticancer Potency Benchmarking: Chlorophenyl- vs. Methoxy/Methyl-Substituted Benzimidazole-Chalcone Derivatives in MCF-7 and OVCAR-3 Cells

In a panel of 24 benzimidazole-chalcone derivatives, compounds bearing 4-chloro (18d), 4-methyl (18b), and 4-methoxy (18c) substituents on the chalcone phenyl ring were synthesized via Claisen-Schmidt condensation in 82–95% yield [1]. On the MCF-7 breast adenocarcinoma cell line, ten compounds demonstrated IC₅₀ values between 8.91 and 12.12 μM; compounds with halogen substitution on the chalcone aryl ring generally exhibited superior activity compared to unsubstituted analogs [1]. However, these derivatives lack the piperidine bridge present in the target compound, which introduces an additional hydrogen-bond acceptor and conformational constraint. The N-substitution pattern on the benzimidazole (N-alkyl vs. NH) was also shown to be a critical potency determinant, with N-alkylated derivatives generally outperforming NH analogs in this series [1].

Anticancer MCF-7 OVCAR-3 Cytotoxicity

Piperidine Linker as a Key Differentiator: Pharmacophore Extension vs. Direct Benzimidazole-Chalcone Conjugation

The 4-(1H-benzimidazol-2-yl)piperidine motif has been crystallographically validated as a kinase hinge-binding scaffold in the S6K1 kinase domain (PDB: 3WF5), where the piperidine ring projects the benzimidazole into the hinge region while the N-substituent extends toward the solvent-exposed region [1]. The target compound leverages this same motif but replaces the pyrazolopyrimidine cap with a chalcone electrophile, creating a hybrid that merges a validated kinase-binding fragment with a covalent-warhead-capable α,β-unsaturated ketone. This structural configuration is absent from all comparator benzimidazole-chalcone series that use direct acetyl or vinyl linkers, making the target compound a unique chemotype for kinase-targeted covalent inhibitor screening [2].

Scaffold hopping Linker pharmacology Kinase inhibition

Absence of N-Alkylation on Benzimidazole: Hydrogen-Bond Donor Capacity and Selectivity Implications

The target compound retains a free NH group on the benzimidazole ring (one H-bond donor), whereas the most potent anticancer leads in the 2019 Hsieh et al. series (e.g., 23a) and the MAO-active BCH series are N-alkylated, eliminating this donor [1][2]. The free NH-benzimidazole can act as a hydrogen-bond donor to backbone carbonyl groups in protein binding pockets, a capability that N-alkylated analogs lack. This feature may confer selectivity for targets requiring a bifurcated hydrogen-bond interaction with the benzimidazole NH and N3 atoms, such as certain phosphodiesterases and kinases, while potentially reducing potency at targets where N-alkylation is required for optimal hydrophobic packing [2].

Hydrogen-bond donor NH-benzimidazole Selectivity

Optimal Research Application Scenarios for (2E)-1-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one Based on Evidence-Strength Analysis


Kinase-Targeted Covalent Inhibitor Screening Leveraging the Piperidine-Extended Pharmacophore

The crystallographically validated 4-(1H-benzimidazol-2-yl)piperidine hinge-binding motif (PDB: 3WF5) combined with the electrophilic chalcone α,β-unsaturated carbonyl system makes this compound a compelling entry point for developing covalent kinase inhibitors . The piperidine spacer provides approximately 4.5 Å of additional reach compared to direct-linked benzimidazole-chalcones, potentially accessing cysteine residues deeper in the ATP-binding pocket. Screening against kinase panels with known solvent-exposed cysteines (e.g., EGFR, BTK, RSK family) is the most structurally justified application. Procurement for this purpose is supported by the validated hinge-binder fragment but should be accompanied by a plan for biochemical IC₅₀ determination, as no kinase inhibition data exist for the intact compound.

Monoamine Oxidase B (MAO-B) Inhibitor Screening for Neurodegenerative Disease Research

The benzimidazole-chalcone class has demonstrated potent and selective MAO-B inhibition, with BCH2 achieving an IC₅₀ of 0.80 μM and 44-fold selectivity over MAO-A . The target compound’s 4-chlorophenyl substitution is a close isostere of BCH2’s 4-methoxyphenyl group, and chlorine may offer improved metabolic stability. Screening in recombinant human MAO-A/MAO-B fluorometric assays is recommended as a first-line biological characterization step. The compound should be benchmarked directly against BCH2, lazabemide (IC₅₀ = 0.24 μM), and selegiline to establish its competitive positioning within the MAO-B inhibitor landscape. Procurement for Parkinson’s disease or depression-related MAO-B research is supported by strong class-level evidence.

Physicochemical Property-Driven Compound Library Design for CNS Penetration Screening

With a computed logP of 4.594 and a tPSA of 60 Ų, the target compound occupies a favorable region of CNS drug-like property space (typically logP 2–5; tPSA < 90 Ų for good brain penetration) . Compared to more polar N-morpholinopropyl or N-piperazinyl benzimidazole-chalcone derivatives with tPSA values exceeding 70 Ų, the target compound is predicted to exhibit superior passive blood-brain barrier permeability. This property profile, combined with the compound’s structural novelty (free NH-benzimidazole + piperidine linker + 4-chlorophenyl chalcone), makes it an attractive addition to diversity-oriented screening libraries targeting CNS indications. Procurement for CNS-focused phenotypic screening is supported by computational property predictions, though experimental logD and PAMPA-BBB data should be generated to confirm the in silico predictions.

Structure-Activity Relationship (SAR) Expansion of Benzimidazole-Chalcone Chemical Space

The target compound occupies a chemically accessible but biologically unexplored node within benzimidazole-chalcone chemical space. It combines three structural features—free NH-benzimidazole, piperidine spacer, and 4-chlorophenyl terminus—that are not simultaneously present in any published analog series . Procurement of this compound as a key intermediate or screening hit enables systematic SAR exploration by varying the chalcone aryl substituent, modifying the piperidine N-substituent, or alkylating the benzimidazole NH. The commercial availability of the compound (Evitachem EVT-12337505; ZINC8764953 in-stock) further supports its use as a tractable starting point for medicinal chemistry optimization programs.

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